N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester
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Overview
Description
N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester is a chemical compound with a complex structure that includes a naphthalene ring system, a hydroxy group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5,6,7,8-tetrahydro-2-naphthol, which is a key intermediate.
Formation of Carbamate: The hydroxy group of 5,6,7,8-tetrahydro-2-naphthol is reacted with a suitable isocyanate to form the carbamate linkage.
Esterification: The resulting carbamate is then esterified with benzyl alcohol under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group and carbamate linkage play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: A precursor in the synthesis of the target compound.
Naphthalene derivatives: Compounds with similar naphthalene ring systems but different functional groups.
Uniqueness
N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
71758-98-0 |
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Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
benzyl N-[(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c21-18-11-16-9-5-4-8-15(16)10-17(18)12-20-19(22)23-13-14-6-2-1-3-7-14/h1-3,6-7,10-11,21H,4-5,8-9,12-13H2,(H,20,22) |
InChI Key |
VNLVJKNNOVRHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)CNC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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